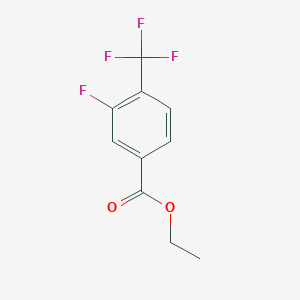

![molecular formula C13H11Cl2NO2 B2688299 4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride CAS No. 2241141-89-7](/img/structure/B2688299.png)

4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

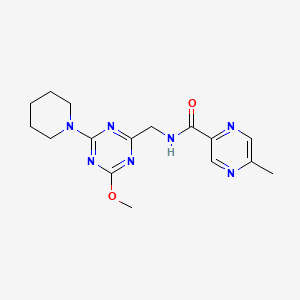

4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride, also known as 4-Picolyl Chloride Hydrochloride, is a chemical compound with the molecular formula C6H6ClN·HCl . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .

Synthesis Analysis

The synthesis of 4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride involves several steps :- The 4-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 4- (chloromethyl)pyridine hydrochloride .

Molecular Structure Analysis

The molecular structure of 4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride is represented by the formula C6H6ClN·HCl . The molecular weight of this compound is 164.03 .Physical And Chemical Properties Analysis

4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It has a melting point between 166-173 degrees Celsius .Scientific Research Applications

Synthesis and Molecular Docking

Pyridine derivatives are synthesized for their potential biological activities, including antimicrobial and antioxidant properties. For instance, a series of novel pyridine and fused pyridine derivatives were prepared and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein, revealing moderate to good binding energies, indicating potential as biologically active molecules (E. M. Flefel et al., 2018).

Catalysis

Pyridine hydrochloride derivatives are used as recyclable catalysts for the acylation of inert alcohols and phenols under base-free conditions, showcasing their utility in facilitating chemical reactions through a detailed investigation of the reaction mechanism (Zhihui Liu et al., 2014).

Materials Science

In the field of materials science, pyridine derivatives contribute to the synthesis of novel materials. For example, novel polyimides derived from pyridine-containing aromatic dianhydride monomers exhibit good thermal stability and outstanding mechanical properties, suitable for high-performance applications (Xiaolong Wang et al., 2006).

Corrosion Inhibition

Pyridine derivatives are investigated as corrosion inhibitors for metals. Research shows that certain pyridine-based Schiff base compounds effectively inhibit corrosion of mild steel in hydrochloric acid, highlighting their potential in protecting metal surfaces (H. Ashassi-Sorkhabi et al., 2005).

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .

properties

IUPAC Name |

4-[6-(chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2.ClH/c14-7-9-5-11(10-1-3-15-4-2-10)13-12(6-9)16-8-17-13;/h1-6H,7-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAVQHHYQUQSMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=CC(=C2O1)C3=CC=NC=C3)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]pyridine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-{[(4-fluorophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2688224.png)

![Methyl 4-[(3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2688225.png)

![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2688226.png)

![3-methyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2688228.png)

![N-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2688234.png)